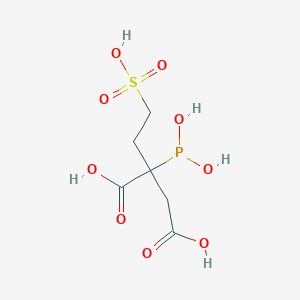![molecular formula C13H18O B14257492 Benzene, [2-methyl-2-(2-propenyloxy)propyl]- CAS No. 439942-83-3](/img/structure/B14257492.png)
Benzene, [2-methyl-2-(2-propenyloxy)propyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [2-methyl-2-(2-propenyloxy)propyl]- typically involves the reaction of benzene with 2-methyl-2-(2-propenyloxy)propyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of Benzene, [2-methyl-2-(2-propenyloxy)propyl]- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts such as palladium on carbon can also enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, [2-methyl-2-(2-propenyloxy)propyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles such as halogens, nitro groups, or sulfonic acid groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated benzene derivatives, nitrobenzene, sulfonated benzene derivatives
Aplicaciones Científicas De Investigación
Benzene, [2-methyl-2-(2-propenyloxy)propyl]- has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving aromatic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.
Industry: It is used in the production of specialty chemicals, including fragrances and flavoring agents.
Mecanismo De Acción
The mechanism of action of Benzene, [2-methyl-2-(2-propenyloxy)propyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound
Propiedades
Número CAS |
439942-83-3 |
|---|---|
Fórmula molecular |
C13H18O |
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
(2-methyl-2-prop-2-enoxypropyl)benzene |
InChI |
InChI=1S/C13H18O/c1-4-10-14-13(2,3)11-12-8-6-5-7-9-12/h4-9H,1,10-11H2,2-3H3 |
Clave InChI |
KOVXAYPLBOLFRM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=CC=CC=C1)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-chloro-4-[(R)-[(1R)-1-chloro-2-phenylethyl]sulfinyl]benzene](/img/structure/B14257411.png)
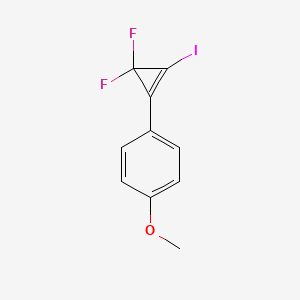
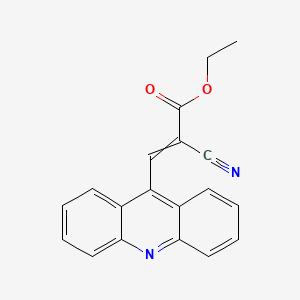
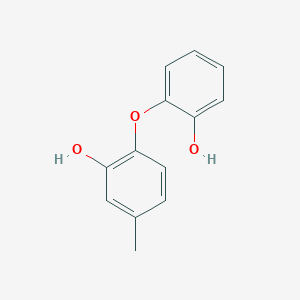
![1-[(2-Methylnaphthalen-1-yl)methyl]-1H-pyrrole](/img/structure/B14257440.png)
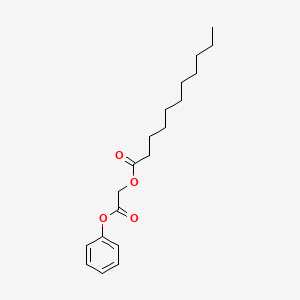
![Benzamide, 5-amino-N-butyl-2-[4-(1-methylethyl)phenoxy]-](/img/structure/B14257449.png)
![1h-Imidazo[4,5-c][2,7]naphthyridine](/img/structure/B14257450.png)
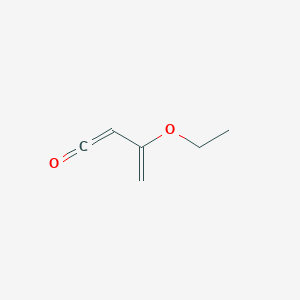
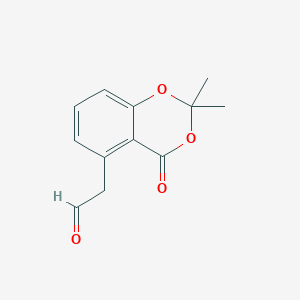
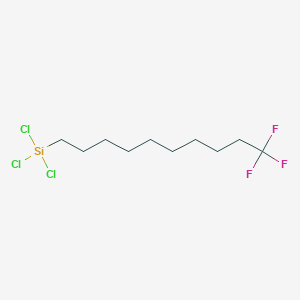
![2-(3-Methoxy-4-nitrophenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14257465.png)
![4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine](/img/structure/B14257474.png)
